Nonaethylenel di(p-toluenesulfonate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

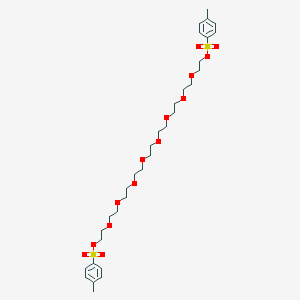

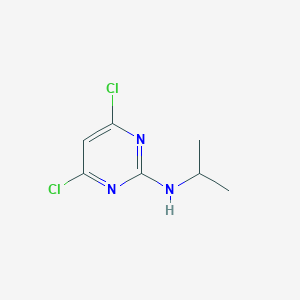

Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .

Chemical Reactions Analysis

While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .

Physical And Chemical Properties Analysis

Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .

Applications De Recherche Scientifique

-

Field: Organic Chemistry

- Application : Synthesis of octa (ethylene glycol) p-toluenesulfonate .

- Method : A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of the heterobifunctional oligo (ethylene glycol) derivatives family, was reported. The method offers completely chromatography-free workup and purification .

- Results : This resulted in higher yields and a lower cost than any of the alternative strategies .

-

Field: Pharmaceutical Chemistry

- Application : Quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient .

- Method : High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance .

- Results : This method allows for the accurate monitoring and quantification of p-toluenesulfonates, which are carcinogenic, both during the process and in the final control of the drug substance .

-

Field: Biochemistry

-

Field: Inorganic Chemistry

- Application : Synthesis of transition metal p-toluenesulfonates .

- Method : The synthesis of transition metal p-toluenesulfonates was carried out directly from the metal and p-toluenesulfonic acid under an inert atmosphere . This method is easy to carry out and affords products that are completely free of contaminating counterions .

- Results : The presence of excess metal provides a reducing environment, so that divalent products are obtained for all first-row transition metals except for Ti and V, which form trivalent products under these reaction conditions .

-

Field: Organic Chemistry

-

Field: Organic Chemistry

-

Field: Inorganic Chemistry

- Application : Synthesis of transition metal p-toluenesulfonates .

- Method : The synthesis of transition metal p-toluenesulfonates was carried out directly from the metal and p-toluenesulfonic acid under an inert atmosphere . This method is easy to carry out and affords products that are completely free of contaminating counterions .

- Results : The presence of excess metal provides a reducing environment, so that divalent products are obtained for all first-row transition metals except for Ti and V, which form trivalent products under these reaction conditions .

-

Field: Organic Chemistry

- Application : Multigram chromatography-free synthesis of octa (ethylene glycol) p-toluenesulfonate .

- Method : A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of the heterobifunctional oligo (ethylene glycol) derivatives family, was reported . The method offers completely chromatography-free workup and purification .

- Results : This resulted in higher yields and a lower cost than any of the alternative strategies .

-

Field: Organic Chemistry

- Application : p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids .

- Method : For protection, carboxylic acid functional groups are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .

- Results : Such reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKNYSIQTXQRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonaethylenel di(p-toluenesulfonate) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)